Ethyl 2-(3,5-dichlorophenoxy)acetate
Overview
Description
Ethyl 2-(3,5-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H10Cl2O3 . It has a molecular weight of 249.09 . The IUPAC name for this compound is ethyl (2,5-dichlorophenoxy)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,5-dichlorophenoxy)acetate consists of an ester functional group attached to a dichlorophenyl group . The InChI code for this compound is 1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 .Scientific Research Applications
Polymerization Solvent
Ethyl acetate has been used as a green solvent in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications. This shift from traditional solvents like acetonitrile and chlorobenzene towards ethyl acetate enhances pharmaceutical compliance and reduces environmental impact (Vergaelen et al., 2020).
Corrosion Inhibition
Ethyl 2-(3,5-dichlorophenoxy)acetate derivatives have been studied as corrosion inhibitors for metals. Quantum chemical calculations on these compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4 H)-yl)acetate, have shown a relationship between their molecular structure and inhibition efficiency, consistent with experimental data (Zarrouk et al., 2014).
Solvent for Recrystallization
Ethyl acetate has been identified as a potential solvent in the recrystallization process of 2,3,4,5-tetrabromothiophene. Its effectiveness in this role has been assessed through measurements and correlation of the solubility of this compound in various solvents, including ethyl acetate (Wang et al., 2012).
Crystal Structure Analysis
A study involving the synthesis of a novel compound, which includes 2-(2,4-dichlorophenoxy)acetamido as part of its structure, utilized ethyl acetate in its crystallization process. The crystal structure of this compound was analyzed, providing insights into its molecular interactions and stability (Xue et al., 2008).
Antioxidant Research
Ethyl-2-(3,5-dihidroxyfenol)-based phloroglucinol compounds, synthesized by reacting phloroglucinol with ethyl 2-chloro acetate, have been explored for their potential as anticancer materials. This study highlights the synthesis process and structural analysis of the resulting compounds (Kusumaningsih et al., 2016).
Mechanism of Action
Safety and Hazards
Ethyl 2-(3,5-dichlorophenoxy)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTHTJOETFCNRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655994 | |
Record name | Ethyl (3,5-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorophenoxy)acetate | |
CAS RN |
119024-29-2 | |
Record name | Ethyl (3,5-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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